REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=O)=[CH2:3].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:15][NH2:16]>[OH-].[Na+]>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:15][N:16]1[CH2:3][CH:2]([C:1]([OH:9])=[O:8])[CH2:4][C:5]1=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN)C=CC1OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
while mechanically stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 100° C.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
In order to remove any insoluble matter
|
Type
|
EXTRACTION
|
Details
|
the sodium salt solution was extracted with 50 to 100 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The oil precipitated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue crystallized when ether
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CN2C(CC(C2)C(=O)O)=O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |